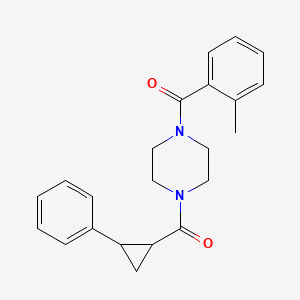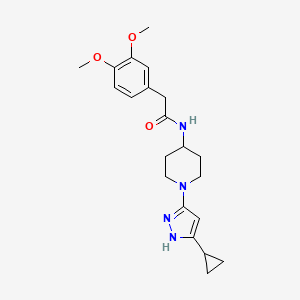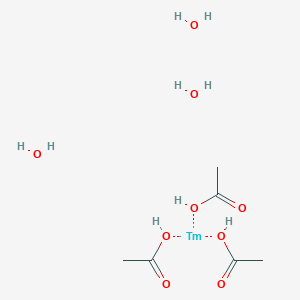
乙酸镱(III)水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thulium(III) acetate hydrate is a chemical compound containing the rare earth element thulium . It can be used as a precursor in the synthesis of core-shell nanocrystals .
Synthesis Analysis
Thulium(III) acetate hydrate can be used as a precursor in the synthesis of core-shell nanocrystals .Molecular Structure Analysis
The linear formula for Thulium(III) acetate hydrate is (CH3CO2)3Tm · xH2O . The molecular weight is 346.07 (anhydrous basis) . The chemical formula is Tm(CH3COO)3 .Chemical Reactions Analysis
Thulium(III) acetate hydrate can react with iron acetylacetonate at 300 °C to form the hexagonal crystal TmFeO3 . It can also react with trifluoroacetic acid to produce thulium trifluoroacetate .Physical And Chemical Properties Analysis
Thulium(III) acetate hydrate appears as crystals . It is soluble in water . The molecular weight is 364.08200 .科学研究应用
Dopant for Silica-Based Fiber Amplifiers
Thulium(III) acetate hydrate is an important dopant for silica-based fiber amplifiers . These amplifiers are crucial in telecommunications and data transmission systems, where they amplify the signal in optical fibers to prevent loss of information over long distances .
Portable X-Ray Devices
This compound can be used in portable X-ray devices that have been bombarded in a nuclear reactor as a radiation source . This makes it valuable in medical and industrial applications where portable and efficient X-ray sources are needed .
Laboratory Reagent
Thulium(III) acetate hydrate is used as a laboratory reagent . As a reagent, it can be used in a variety of chemical reactions and processes in the lab .
Optical Glasses
This compound is used in the production of optical glasses . The unique properties of Thulium(III) acetate hydrate can enhance the performance of these glasses in various optical applications .
Structural Ceramics
Thulium(III) acetate hydrate is used in the production of structural ceramics . These ceramics have applications in various industries, including electronics, aerospace, and automotive .
Catalysts
This compound is used as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process .
Electrical Components
Thulium(III) acetate hydrate is used in the production of certain electrical components . These components are used in a variety of electronic devices .
Photo-Optical Material
Lastly, Thulium(III) acetate hydrate is used in the production of photo-optical materials . These materials have applications in various fields, including telecommunications, data storage, and imaging .
安全和危害
Thulium(III) acetate hydrate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Relevant Papers One relevant paper discusses the use of Thulium(III) acetate hydrate as a precursor in the synthesis of core-shell nanocrystals for cellular applications .
作用机制
Target of Action
Thulium(III) acetate hydrate is a chemical compound containing the rare earth element thulium . It is primarily used as a precursor in the synthesis of core-shell nanocrystals . The primary target of this compound is the nanocrystal structure where it contributes to the formation of the core-shell .
Mode of Action
For instance, it reacts with iron acetylacetonate at 300 °C to form the hexagonal crystal TmFeO3 .
Biochemical Pathways
Its use in the synthesis of core-shell nanocrystals suggests that it may play a role in the formation of these structures .
Result of Action
The primary result of Thulium(III) acetate hydrate’s action is the formation of core-shell nanocrystals . These nanocrystals have various applications, including in optical glasses, structural ceramics, catalysts, electrical components, and photo-optical materials .
Action Environment
The action of Thulium(III) acetate hydrate can be influenced by various environmental factors. For instance, the reaction with iron acetylacetonate requires a temperature of 300 °C . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of Thulium(III) acetate hydrate.
属性
IUPAC Name |
acetic acid;thulium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.3H2O.Tm/c3*1-2(3)4;;;;/h3*1H3,(H,3,4);3*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHCLASOCQFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O9Tm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207738-11-2 |
Source


|
| Record name | Thulium(III) acetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}-3-hydroxy-2-methylbutanoic acid](/img/structure/B2420811.png)
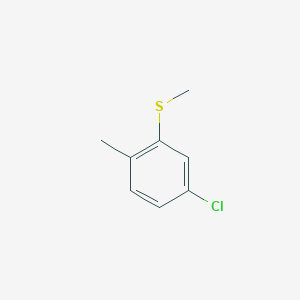
![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)

![1-[1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2420819.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2420820.png)

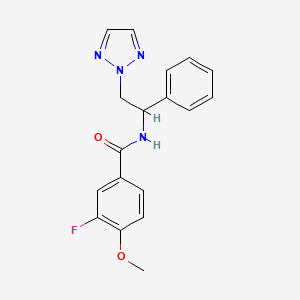
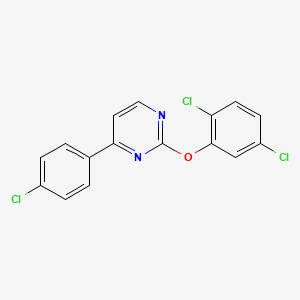
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)
